

Application Notes and Protocols for Catalytic Enantioselective Crotylation of Alcohols

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Compound of Interest

Compound Name: Crotyl alcohol

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Introduction

The catalytic enantioselective crotylation of alcohols represents a significant advancement in asymmetric synthesis, providing a direct and efficient route to enantioenriched homoallylic alcohols. These structural motifs are valuable building blocks in the synthesis of complex natural products and pharmaceuticals, particularly polyketides. Traditional methods often rely on stoichiometric, pre-formed chiral crotylmetal reagents, which can be sensitive and generate significant waste. Modern catalytic approaches, particularly those employing iridium and ruthenium catalysts, utilize a "borrowing hydrogen" or "hydrogen auto-transfer" strategy.^{[1][2]} This allows for the direct use of stable and readily available alcohols as substrates, which are transiently oxidized in situ to the corresponding aldehydes. This in-situ generation avoids the need for a separate oxidation step and the handling of often unstable aldehydes. The crotylating agents in these reactions are typically simple, stable precursors like α -methyl allyl acetate or butadiene.^{[3][4]}

Catalytic Systems

Iridium-Catalyzed Systems

Iridium catalysts, particularly those based on ortho-cyclometalated iridium C,O-benzoate complexes, have proven highly effective for the anti-diastereoselective and enantioselective crotylation of a wide range of primary alcohols.^{[3][5]} These reactions typically employ a chiral

phosphine ligand, such as SEGPHOS, to induce high levels of stereocontrol. The crotylation is achieved using α -methyl allyl acetate as the crotyl source, proceeding via a transfer hydrogenation mechanism.^{[3][5]} A notable advantage of some iridium systems is the ability to isolate a single-component precatalyst, which can lead to enhanced reactivity and selectivity at lower reaction temperatures.

Ruthenium-Catalyzed Systems

Ruthenium-based catalytic systems offer a complementary approach, often utilizing butadiene as the crotylating agent.^{[4][6]} Ruthenium catalysts modified with chiral phosphate counterions or chiral phosphine ligands like JOSIPHOS can achieve high levels of anti-diastereo- and enantioselectivity.^{[4][6]} These reactions also proceed via a redox-triggered C-C coupling directly from the alcohol oxidation level.^[4] A key feature of some ruthenium-catalyzed systems is the ability to selectively perform crotylation on primary alcohols in the presence of unprotected secondary alcohols.^[6]

Data Presentation

Table 1: Iridium-Catalyzed Enantioselective Crotylation of Alcohols with α -Methyl Allyl Acetate

Entry	Alcohol Substrate	Catalyst System	Temp (°C)	Yield (%)	dr (anti:syn)	ee (%)	Reference
1	Benzyl alcohol	[Ir(cod)Cl] ₂ /(S)-SEGPFO S/4-cyano-3-nitrobenzoic acid	90	78	7.5:1	>99	[5]
2	4-Methoxybenzyl alcohol	[Ir(cod)Cl] ₂ /(S)-SEGPFO S/4-cyano-3-nitrobenzoic acid	90	85	7.4:1	99	[5]
3	4-Nitrobenzyl alcohol	[Ir(cod)Cl] ₂ /(S)-SEGPFO S/4-cyano-3-nitrobenzoic acid	90	71	6.5:1	>99	[5]
4	Cinnamyl alcohol	[Ir(cod)Cl] ₂ /(S)-SEGPFO S/4-cyano-3-nitrobenzoic acid	90	75	6.2:1	98	[5]
5	1-Hexanol	[Ir(cod)Cl] ₂ /(S)-SEGPFO S/4-	90	65	7.8:1	99	[5]

		cyano-3-nitrobenzoic acid					
6	4-Chlorobenzyl alcohol	(S)-I precatalyst	60	76	>20:1	99	[3]
7	4-(Trifluoromethyl)benzyl alcohol	(S)-I precatalyst	60	81	>20:1	99	[3]

Table 2: Ruthenium-Catalyzed Enantioselective Crotylation of Primary Alcohols with Butadiene

Entry	Alcohol Substrate	Catalyst System	Temp (°C)	Yield (%)	dr (anti:syn)	ee (%)	Reference
1	4-Methoxy benzyl alcohol	RuH ₂ (CO) ₂ (PPh ₃) ₃ /Chiral Phosphate A ₉	110	72	6:1	93:7 (er)	[1][4]
2	4-Bromobenzyl alcohol	RuH ₂ (CO) ₂ (PPh ₃) ₃ /Chiral Phosphate A ₉	110	66	6:1	94:6 (er)	[1][4]
3	2-Naphthyl methyl alcohol	RuH ₂ (CO) ₂ (PPh ₃) ₃ /Chiral Phosphate A ₉	110	95	9:1	94:6 (er)	[1][4]
4	Benzyl alcohol	RuI(CO) ₃ (η ³ -C ₃ H ₅)/SL-J009-01	110	85	19:1	95	[4]
5	3-Phenyl-1-propanol	RuI(CO) ₃ (η ³ -C ₃ H ₅)/SL-J009-01	110	82	19:1	94	[4]
6	1,3-Propane diol mono-	RuI(CO) ₃ (η ³ -C ₃ H ₅)/SL-J009-01	110	96	10:1	92	[6]

benzyl
ether

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Enantioselective Crotylation of an Alcohol with α -Methyl Allyl Acetate

This protocol is based on the in-situ generation of the catalyst as described by Kim, Han, and Krische.^[5]

Materials:

- $[\text{Ir}(\text{cod})\text{Cl}]_2$ (Iridium precursor)
- (S)-SEGPLHOS (Chiral ligand)
- 4-cyano-3-nitrobenzoic acid (Additive)
- Cs_2CO_3 (Base)
- α -Methyl allyl acetate (Crotylating agent)
- Alcohol substrate
- Anhydrous THF (Solvent)
- Pressure tube (13 x 100 mm²) with a screw cap

Procedure:

- To a pressure tube under an argon atmosphere, add $[\text{Ir}(\text{cod})\text{Cl}]_2$ (0.005 mmol, 1.0 mol%), (S)-SEGPLHOS (0.011 mmol, 2.2 mol%), and 4-cyano-3-nitrobenzoic acid (0.02 mmol, 4.0 mol%).
- Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.

- Add Cs_2CO_3 (0.1 mmol, 20 mol%), the alcohol substrate (0.5 mmol, 1.0 equiv), and α -methyl allyl acetate (1.0 mmol, 2.0 equiv).
- Seal the pressure tube with the screw cap and place it in a preheated oil bath at 90 °C.
- Stir the reaction mixture for the time indicated in the relevant literature for the specific substrate (typically 24-72 h).
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by silica gel flash column chromatography to afford the desired homoallylic alcohol. The eluent system will depend on the polarity of the product (e.g., ethyl acetate/hexanes).
- Determine the diastereomeric ratio by ^1H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral stationary phase HPLC analysis.

Protocol 2: General Procedure for Ruthenium-Catalyzed Enantioselective Crotylation of a Primary Alcohol with Butadiene

This protocol is based on the procedure described by Ortiz, Spinello, Cho, Wu, and Krische.^[4]

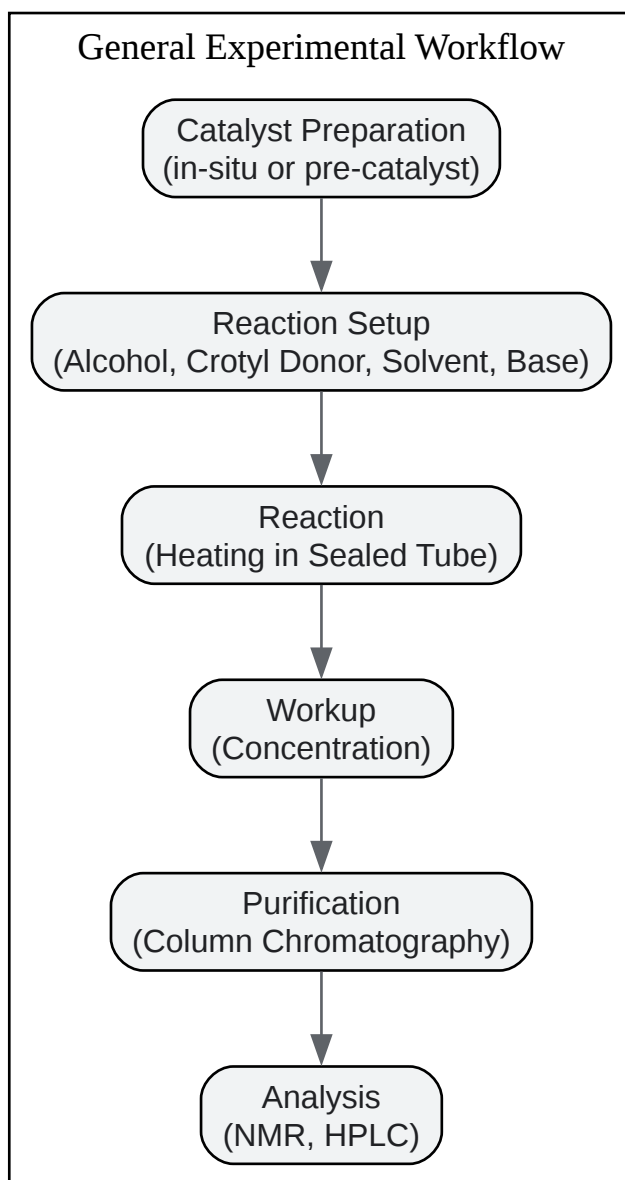
Materials:

- $\text{Ru}(\text{CO})_3(\eta^3\text{-C}_3\text{H}_5)$ (Ruthenium precatalyst)
- SL-J009-01 (JOSIPHOS ligand)
- Primary alcohol substrate
- Butadiene (Crotylating agent)
- Anhydrous solvent (e.g., TFE or isooctane)
- Pressure tube with a screw cap

Procedure:

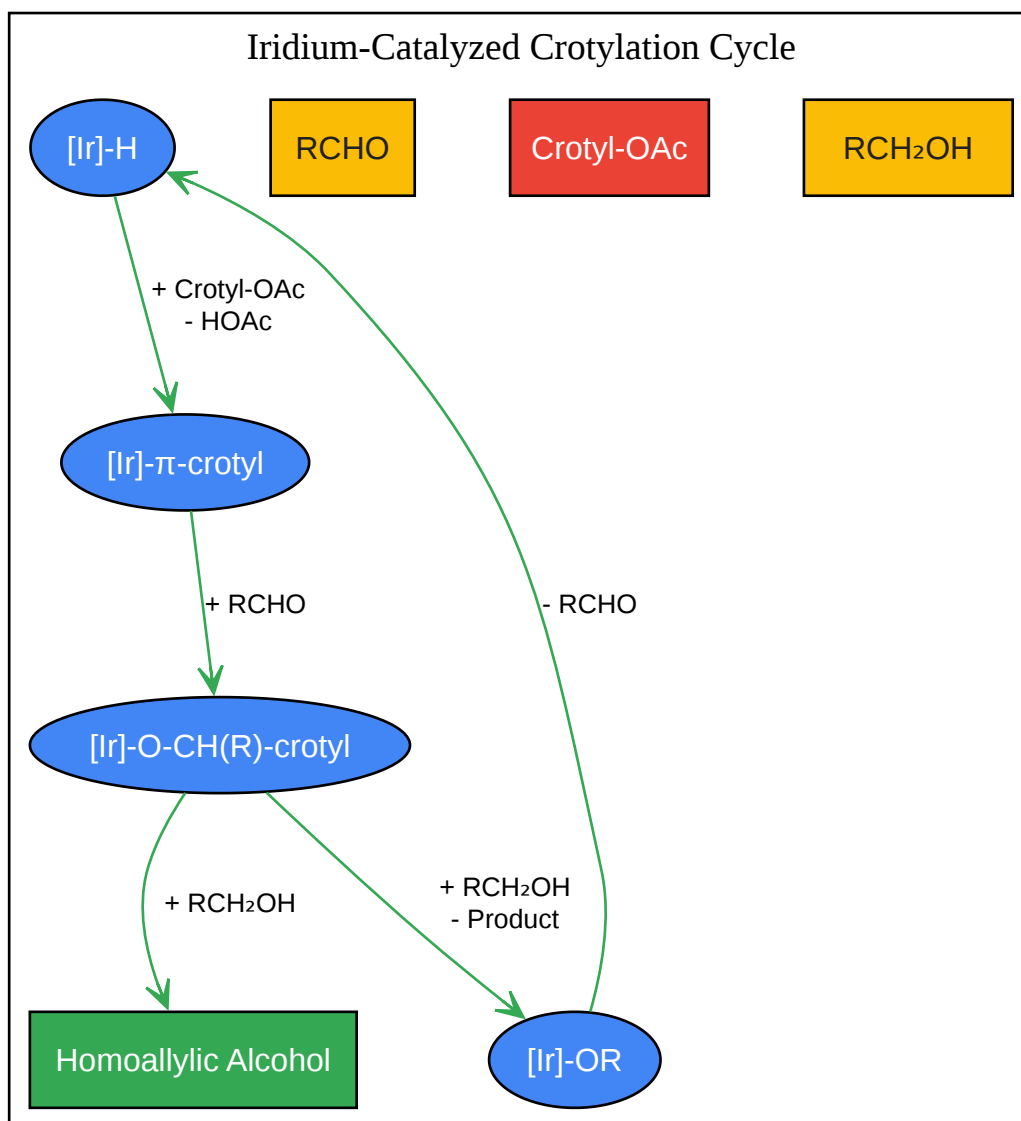
- To a pressure tube under an argon atmosphere, add $\text{RuI}(\text{CO})_3(\eta^3\text{-C}_3\text{H}_5)$ (0.01 mmol, 2.0 mol%) and SL-J009-01 (0.012 mmol, 2.4 mol%).
- Add the anhydrous solvent (1.0 mL) and the primary alcohol substrate (0.5 mmol, 1.0 equiv).
- Cool the tube to $-78\text{ }^\circ\text{C}$ (dry ice/acetone bath) and condense a known amount of butadiene gas (e.g., by bubbling through the solution for a set time or by using a pre-measured amount in a cooled, sealed vessel).
- Seal the pressure tube tightly with the screw cap and allow it to warm to room temperature.
- Place the tube in a preheated oil bath at $110\text{ }^\circ\text{C}$ and stir for the required reaction time (typically 24-48 h).
- After cooling to room temperature, carefully vent the excess butadiene in a well-ventilated fume hood.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by silica gel flash column chromatography to isolate the homoallylic alcohol product.
- Determine the diastereomeric and enantiomeric ratios using ^1H NMR and chiral HPLC analysis, respectively.

Visualizations



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Caption: General experimental workflow for catalytic enantioselective crotylation.



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Caption: Simplified catalytic cycle for iridium-catalyzed crotylation of alcohols.

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